molecular formula C21H21NO5 B13272114 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B13272114
M. Wt: 367.4 g/mol
InChI Key: CJGSLUBWMLBOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a hydroxypiperidine carboxylic acid. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid typically involves the protection of the hydroxypiperidine with the Fmoc group. One common method involves the reaction of 4-hydroxypiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group produces an alcohol .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during peptide chain elongation. It is selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid lies in its specific combination of the Fmoc protecting group with the hydroxypiperidine carboxylic acid structure. This combination provides unique reactivity and selectivity in organic synthesis, making it a valuable tool in peptide chemistry and other applications .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGSLUBWMLBOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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